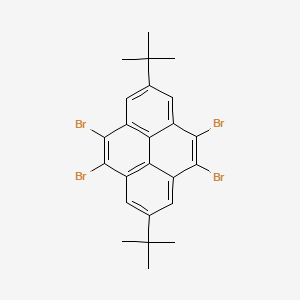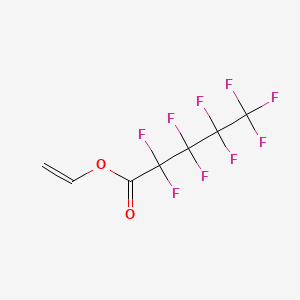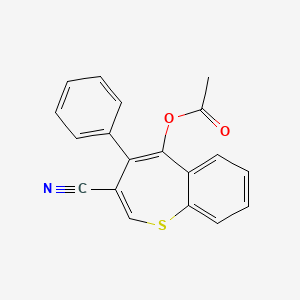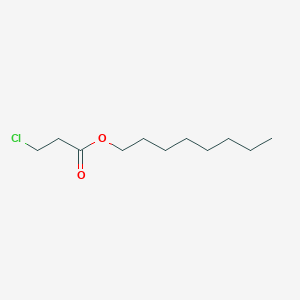
3-(1H-Pyrazol-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-Pyrazol-3-yl)benzamide is an organic compound with the molecular formula C10H9N3O. It features a benzamide group attached to a pyrazole ring, making it a versatile molecule in various chemical and biological applications. This compound is typically found as a white to light yellow crystalline solid .
准备方法
Synthetic Routes and Reaction Conditions
One common synthetic route for 3-(1H-Pyrazol-3-yl)benzamide involves the reaction of benzoyl chloride with 1H-pyrazol-3-amine under basic conditions. The reaction typically proceeds as follows:
Reactants: Benzoyl chloride and 1H-pyrazol-3-amine.
Solvent: Anhydrous dichloromethane or another suitable organic solvent.
Base: Triethylamine or sodium hydroxide.
Temperature: Room temperature to slightly elevated temperatures (25-50°C).
Reaction Time: Several hours to overnight.
The reaction yields this compound after purification, typically by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
3-(1H-Pyrazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Oxidized benzamide derivatives.
Reduction: 3-(1H-Pyrazol-3-yl)benzylamine.
Substitution: Halogenated or alkylated derivatives of this compound.
科学研究应用
3-(1H-Pyrazol-3-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of 3-(1H-Pyrazol-3-yl)benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved would vary based on the specific biological context .
相似化合物的比较
Similar Compounds
3-(1H-Pyrazol-5-yl)benzamide: Similar structure but with the pyrazole ring attached at a different position.
4-(1H-Pyrazol-3-yl)benzamide: Another positional isomer with the pyrazole ring attached at the para position on the benzene ring.
3-(1H-Pyrazol-3-yl)benzoic acid: Contains a carboxylic acid group instead of an amide group.
Uniqueness
3-(1H-Pyrazol-3-yl)benzamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. Its structure allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry and materials science .
属性
分子式 |
C10H9N3O |
|---|---|
分子量 |
187.20 g/mol |
IUPAC 名称 |
3-(1H-pyrazol-5-yl)benzamide |
InChI |
InChI=1S/C10H9N3O/c11-10(14)8-3-1-2-7(6-8)9-4-5-12-13-9/h1-6H,(H2,11,14)(H,12,13) |
InChI 键 |
MGASLXMVPOKHCG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=CC=NN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[9-[4-azido-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12084410.png)

![2,6-Dioxaspiro[4.5]decan-9-yl methanesulfonate](/img/structure/B12084424.png)

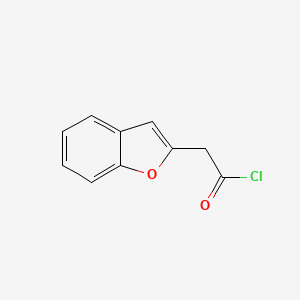
![3-Fluoropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B12084449.png)
